![molecular formula C12H14ClN5OS B3019876 2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide CAS No. 537017-32-6](/img/structure/B3019876.png)
2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide
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Description
The compound "2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including anti-inflammatory, analgesic, antibacterial, and enzyme inhibition properties. The presence of a chlorophenyl group and an acetohydrazide moiety in the molecule suggests potential for pharmacological activity, as seen in similar compounds synthesized and evaluated in the provided studies .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various precursors such as thiocarbohydrazide, substituted phenoxy acetic acid, and aromatic aldehydes . The process includes the formation of substituted 1,2,4-triazoles, followed by reactions with chloroacetic acid to yield the final derivatives. Similar pathways are used to synthesize oxadiazole derivatives, starting from substituted benzoic acids and proceeding through esterification, hydrazide formation, and cyclization steps . These methods demonstrate the versatility and adaptability of synthetic routes to produce a wide array of 1,2,4-triazole and oxadiazole derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, affecting the overall three-dimensional shape of the molecule . The crystal structure analysis of similar compounds reveals intra- and intermolecular hydrogen bonds and C–H···π interactions, which can stabilize the crystal structure and influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the functional groups attached to the triazole ring. The presence of an acetohydrazide group can facilitate the formation of Schiff bases when reacted with aldehydes, as seen in the synthesis of N'-substituted acetohydrazide derivatives . These reactions are crucial for the diversification of the compound's structure and the introduction of various substituents that can modulate the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The spectral analysis, including IR, 1H NMR, and 13C NMR, provides insights into the functional groups present and the purity of the synthesized compounds . Elemental analysis and mass spectral studies further confirm the molecular composition and structure of these compounds. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
Mechanism of Action
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS/c1-2-18-11(8-3-5-9(13)6-4-8)16-17-12(18)20-7-10(19)15-14/h3-6H,2,7,14H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWSWHZXTDMPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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